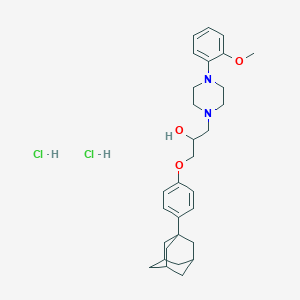

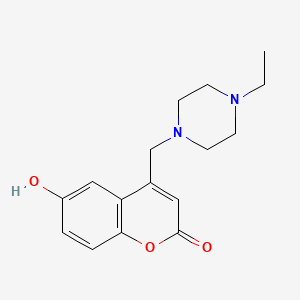

4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. The presence of the ethylpiperazin-1-yl group suggests that it might have some biological activity, as piperazine derivatives are often found in pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . X-ray diffraction analysis could also be used to confirm the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can participate in a variety of reactions due to the presence of the piperazine ring and the functional groups attached to it .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as solubility tests, melting point determination, and UV spectrophotometry .Scientific Research Applications

Antimicrobial Activity

4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one and its analogs have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The efficacy of these compounds is further supported by molecular docking studies, which suggest a strong correlation between the structural features of these compounds and their inhibitory potency against microbial targets (Mandala et al., 2013).

Neuroprotective Effects

Novel coumarin derivatives, including this compound, have demonstrated potential neuroprotective effects. Research indicates that these compounds may protect against cell loss in brain areas critical for learning and memory, suggesting their usefulness in treating neurological conditions resulting from ischemic injury (Zuo et al., 2015).

Antioxidant Properties

The antioxidant properties of 4-hydroxycoumarin derivatives have been investigated, with findings indicating that these compounds exhibit significant free radical scavenging activity. This suggests their potential application in preventing oxidative stress-related diseases (Stanchev et al., 2009).

Anti-inflammatory and Cytotoxic Agents

Compounds related to this compound have been isolated from natural sources and synthesized, showing promising anti-inflammatory and cytotoxic activities. These properties make them suitable for further exploration as potential agents in cancer and inflammation treatment (Patjana et al., 2019).

Catalysis and Synthesis

The use of related compounds in catalysis and synthetic applications has been explored, particularly in the synthesis of pyran derivatives and biscoumarins. This highlights the versatility of 4-hydroxycoumarin derivatives in chemical synthesis, offering a sustainable and efficient approach to obtaining various bioactive molecules (Niknam et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as abemaciclib, are known to inhibit cyclin-dependent kinases 4 and 6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity .

Biochemical Pathways

Inhibition of cyclin-dependent kinases 4 and 6 would halt the cell cycle at the G1 phase, preventing cells from entering the S phase and replicating their DNA .

Pharmacokinetics

Compounds with similar structures, such as abemaciclib, are known to be extensively metabolized by cytochrome p450 3a4 . This could impact the bioavailability of 4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one, as cytochrome P450 3A4 is a major enzyme involved in drug metabolism and could potentially alter the compound’s pharmacokinetic profile .

Result of Action

This would prevent cells from replicating their DNA and dividing, potentially leading to cell death in rapidly dividing cells .

Action Environment

For instance, the presence of strong cytochrome P450 3A4 modulators could dramatically affect the exposure of the compound .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-2-17-5-7-18(8-6-17)11-12-9-16(20)21-15-4-3-13(19)10-14(12)15/h3-4,9-10,19H,2,5-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTXNOHMMFZQHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2595922.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2595930.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)

![2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2595935.png)

![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2595943.png)